Human CYP11B1 Inhibition: 76‑Fold Greater Potency Than First‑Generation Selective Inhibitor
The compound exhibits an IC50 of 2 nM against human CYP11B1 expressed in hamster V79MZ cells, using [1,2-3H]-11-deoxycorticosterone as substrate after 6 hours by HPLC analysis [1]. In comparison, compound 33 (an imidazolylmethyl pyridine derivative), reported as the first rather selective CYP11B1 inhibitor in the literature, shows an IC50 of 152 nM in the same enzyme system [2]. This represents an approximately 76‑fold improvement in inhibitory potency for the target compound.
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (human CYP11B1) |
| Comparator Or Baseline | Compound 33 (imidazolylmethyl pyridine): IC50 = 152 nM |
| Quantified Difference | Target compound is ~76× more potent |
| Conditions | Human CYP11B1 expressed in hamster V79MZ cells; [1,2-3H]-11-deoxycorticosterone substrate; 6 h incubation; HPLC analysis |
Why This Matters
This potency advantage enables lower effective concentrations in cellular assays, reducing the risk of off‑target effects and facilitating more precise pharmacological dissection of cortisol‑dependent pathways.
- [1] BindingDB. (n.d.). BDBM50239789 (CHEMBL4097298) – IC50 for human CYP11B1. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239789 View Source
- [2] Hille, U. E., et al. (2010). First Selective CYP11B1 Inhibitors for the Treatment of Cortisol-Dependent Diseases. ACS Medicinal Chemistry Letters, 1(1), 2–6. DOI: 10.1021/ml900004y. PMC 4018151. View Source
